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Abstract
Fuziline, a C19-diterpenoid alkaloid isolated from the roots of Aconitum species, has garnered

significant interest for its notable cardioprotective properties. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and biological

activities of Fuziline. Detailed experimental protocols for its analysis and for assessing its

effects in cellular and animal models are presented. Furthermore, this document elucidates the

molecular mechanisms underlying Fuziline's therapeutic potential, with a particular focus on its

role in mitigating endoplasmic reticulum stress through the PERK/eIF2α/ATF4/Chop signaling

pathway. All quantitative data are summarized in structured tables, and key biological pathways

and experimental workflows are visualized using diagrams to facilitate a deeper understanding

for researchers in drug discovery and development.

Chemical Structure and Identification
Fuziline is a complex diterpenoid alkaloid with the chemical formula C24H39NO7. Its structure

is characterized by a polycyclic aconitane skeleton.

Table 1: Chemical Identifiers for Fuziline
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Identifier Value Source

CAS Number 80665-72-1

Molecular Formula C24H39NO7

IUPAC Name
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10,13-dimethoxy-3-

(methoxymethyl)tetradecahydr

o-11aH-3,6a,12-

(epiethanetriyl)-7,9-

methanonaphtho[2,3-

b]azocine-6,8,11,11a-tetraol

SMILES String
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INVALID-LINK--
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OC)O)OC">C@@HO)COC

Physicochemical Properties
The physicochemical properties of Fuziline are crucial for its handling, formulation, and

pharmacokinetic profiling. While experimental data for some properties are limited, a

combination of reported and computed values are presented below.

Table 2: Physicochemical Properties of Fuziline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8086807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source & Notes

Molecular Weight 453.58 g/mol

Appearance Solid powder

Melting Point Not experimentally determined.

Boiling Point 596.9 ± 50.0 °C at 760 mmHg (Predicted)

Density 1.4 ± 0.1 g/cm³ (Predicted)

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

pKa Not experimentally determined.

LogP -1.32 (Predicted)

Hydrogen Bond Donor Count 4 (Computed)

Hydrogen Bond Acceptor

Count
8 (Computed)

Rotatable Bond Count 5 (Computed)

Biological Activity and Mechanism of Action
Fuziline exhibits significant cardioprotective effects, primarily attributed to its ability to mitigate

oxidative stress and endoplasmic reticulum (ER) stress-induced apoptosis in cardiomyocytes.

Cardioprotective Effects
In-vitro studies using H9c2 rat cardiomyocytes have demonstrated that Fuziline can protect

against isoproterenol-induced myocardial injury. It has been shown to increase cell viability and

reduce apoptosis. Furthermore, Fuziline reduces the production of reactive oxygen species

(ROS) and preserves the mitochondrial membrane potential in cardiomyocytes subjected to

stress. In-vivo studies in rats have corroborated these findings, showing that Fuziline can

reduce myocardial necrosis and fibrosis.
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Molecular Mechanism: Inhibition of ER Stress via the
PERK/eIF2α/ATF4/Chop Pathway
The primary mechanism underlying Fuziline's cardioprotective activity involves the modulation

of the unfolded protein response (UPR) and the attenuation of ER stress. Specifically, Fuziline

has been shown to inhibit the PERK/eIF2α/ATF4/Chop signaling pathway, a key cascade in the

ER stress response that can lead to apoptosis.

Under conditions of cellular stress, such as those induced by isoproterenol, the accumulation of

unfolded or misfolded proteins in the ER triggers the activation of PERK. Activated PERK

phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the

preferential translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the

expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).

Fuziline intervenes in this pathway by inhibiting the activation of PERK, thereby preventing the

downstream signaling cascade that leads to CHOP-mediated apoptosis.
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Caption: Fuziline's role in the PERK/eIF2α/ATF4/Chop signaling pathway.

Experimental Protocols
Extraction and Isolation of Fuziline from Aconitum
Species
A general procedure for the extraction and isolation of alkaloids from Aconitum roots involves

the following steps. Note that specific conditions may need optimization depending on the plant
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material and desired purity.

Powdered Aconitum Roots

Maceration with 70% Ethanol

Filtration and Concentration
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Caption: General workflow for the extraction and isolation of Fuziline.

Methodology:

Extraction: Powdered dried roots of Aconitum carmichaeli are macerated with 70% ethanol at

room temperature for 24-48 hours. The process is repeated three times.

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced

pressure to yield a crude extract.

Acid-Base Partitioning: The crude extract is dissolved in 2% hydrochloric acid and filtered.

The acidic solution is then basified with sodium hydroxide to pH 9-10 and extracted with

chloroform.

Column Chromatography: The chloroform extract is concentrated and subjected to silica gel

column chromatography, eluting with a gradient of chloroform-methanol.

Purification: Fractions containing Fuziline, as identified by thin-layer chromatography (TLC),

are pooled and further purified by preparative high-performance liquid chromatography

(HPLC) to yield pure Fuziline.

In-Vitro Analysis of Cardioprotective Effects
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at

37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay):

Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to

adhere overnight.

Treat the cells with varying concentrations of Fuziline for 2 hours, followed by co-treatment

with isoproterenol (100 µM) for 24 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining):

Treat H9c2 cells with Fuziline and/or isoproterenol as described for the cell viability assay.

Harvest the cells and wash them with cold PBS.

Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide

(PI) according to the manufacturer's protocol.

Analyze the stained cells by flow cytometry.

In-Vivo Analysis of Myocardial Injury
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Myocardial injury is induced by

subcutaneous injection of isoproterenol (85 mg/kg) for two consecutive days.

Treatment Protocol:

Administer Fuziline (at desired doses) orally to the rats for 7 days prior to isoproterenol

injection.

On the 6th and 7th days, induce myocardial injury with isoproterenol.

24 hours after the last isoproterenol injection, euthanize the rats and collect blood and heart

tissues for analysis.

Biochemical Analysis: Measure the serum levels of cardiac injury markers such as creatine

kinase-MB (CK-MB) and lactate dehydrogenase (LDH) using commercially available kits.

Histopathological Examination: Fix heart tissues in 10% neutral buffered formalin, embed in

paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess

myocardial necrosis and inflammatory cell infiltration. Use Masson's trichrome staining to

evaluate myocardial fibrosis.

Analytical Methods
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High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be used for the quantification of Fuziline.

Table 3: HPLC Conditions for Fuziline Analysis

Parameter Condition

Column C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase
Acetonitrile and water (with 0.1% formic acid) in

a gradient elution

Flow Rate 1.0 mL/min

Detection UV at 210 nm

Injection Volume 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and specific method for the detection and quantification of

Fuziline in biological matrices.

Table 4: LC-MS Conditions for Fuziline Analysis

Parameter Condition

LC System UPLC system

Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

Mobile Phase
Gradient of acetonitrile and water with 0.1%

formic acid

Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer

Ionization Mode Positive Electrospray Ionization (ESI+)

MRM Transitions
Specific precursor-to-product ion transitions for

Fuziline should be optimized.
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Conclusion
Fuziline is a promising natural product with significant potential for the development of novel

cardioprotective therapies. Its well-defined chemical structure and its demonstrated ability to

mitigate ER stress-induced apoptosis through the PERK/eIF2α/ATF4/Chop pathway provide a

strong foundation for further preclinical and clinical investigations. The experimental protocols

and analytical methods detailed in this guide offer a robust framework for researchers to

explore the full therapeutic potential of this intriguing diterpenoid alkaloid. Further research is

warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its

efficacy in a broader range of cardiovascular disease models.

To cite this document: BenchChem. [An In-Depth Technical Guide to Fuziline: Chemical
Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8086807#fuziline-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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